5,6-dihydrotriazolo[4,5-f]benzotriazole
Overview
Description
5,6-Dihydrotriazolo[4,5-f]benzotriazole: is a heterocyclic compound that features a fused ring system consisting of a benzene ring and a triazole ring. This compound is part of the broader class of benzotriazoles, which are known for their diverse chemical properties and applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dihydrotriazolo[4,5-f]benzotriazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of o-phenylenediamine with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization to yield the benzotriazole core. Further functionalization and cyclization steps are required to obtain the final this compound structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as diazotization, cyclization, and purification through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydrotriazolo[4,5-f]benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The benzotriazole ring can participate in substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole ring .
Scientific Research Applications
Chemistry: 5,6-Dihydrotriazolo[4,5-f]benzotriazole is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound and its derivatives have shown potential as therapeutic agents. They are investigated for their anticancer, antiviral, and antimicrobial properties .
Industry: The compound is also used in the development of materials with specific properties, such as corrosion inhibitors, UV filters, and components in photovoltaic cells .
Mechanism of Action
The mechanism of action of 5,6-dihydrotriazolo[4,5-f]benzotriazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or proteins, leading to various biological effects. The compound’s ability to form stable complexes with metal ions and its participation in electron transfer processes are key aspects of its mechanism .
Comparison with Similar Compounds
Benzotriazole: A simpler analog with a similar core structure but lacking the additional fused rings.
5,6-Diiodo-1H-benzotriazole: A halogenated derivative with distinct biological activities.
4,5,6,7-Tetrabromo-1H-benzotriazole: Known for its use as an ATP-competitive inhibitor of protein kinase CK2.
Uniqueness: 5,6-Dihydrotriazolo[4,5-f]benzotriazole stands out due to its unique fused ring system, which imparts specific chemical and biological properties. This structural feature allows for diverse applications and makes it a valuable compound in research and industry .
Properties
IUPAC Name |
5,6-dihydrotriazolo[4,5-f]benzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6/c1-3-5(9-11-7-3)2-6-4(1)8-12-10-6/h1-2,7,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHFYDYTMUPITM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NNN2)C=C3C1=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7221-63-8 | |
Record name | 1H,5H-BENZO(1,2-D:4,5-D')BISTRIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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